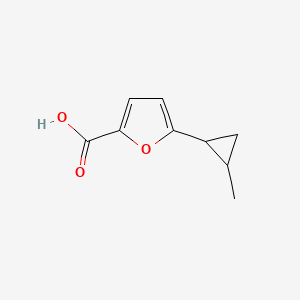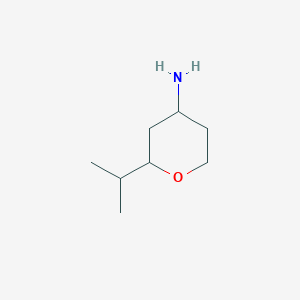
2-(Propan-2-yl)oxan-4-amine
Übersicht
Beschreibung
“2-(Propan-2-yl)oxan-4-amine” is a chemical compound with the CAS Number: 1864015-26-8 . It has a molecular weight of 193.72 . The IUPAC name for this compound is (2-isopropyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H19NO.ClH/c1-7(2)9-5-8(6-10)3-4-11-9;/h7-9H,3-6,10H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Safe and Scalable Synthesis
A study by Likhite et al. (2016) focused on the safe and scalable synthesis of compounds related to 2-(propan-2-yl)oxan-4-amine, specifically 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide. Emphasizing process safety, the research described the selection of thermally stable compounds and optimal reaction parameters for synthesizing 1,2,4-oxadiazole derivatives, demonstrating the importance of protecting groups in the stability of intermediates (Likhite et al., 2016).
Corrosion Inhibition
Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, for their role in inhibiting carbon steel corrosion. Their study highlighted the effectiveness of these compounds as anodic inhibitors in preventing the anodic dissolution of iron, which is crucial in corrosion protection (Gao, Liang, & Wang, 2007).
Oxidative Aminomercuriation
Barluenga, Aznar, and Liz (1986) investigated the oxidative aminomercuriation of prop-2-ynol, yielding compounds such as 2,3-bis-(N-alkylanilino)propenals and 1,1-bis-(p-alkylaminoaryl)propan-2-ones. The research showcased a pathway for synthesizing these compounds, which are structurally related to this compound (Barluenga, Aznar, & Liz, 1986).
Transfer Hydrogenation Catalysis
A study by Samec and Bäckvall (2002) explored the transfer hydrogenation of imines using propan-2-ol, catalyzed by ruthenium complexes. This research is relevant due to the involvement of propan-2-ol, a key component in the structure of this compound, demonstrating its role in efficient catalytic processes (Samec & Bäckvall, 2002).
Chiral Auxiliary Applications
Sudo and Saigo (1997) researched the conversion of cis-2-amino-3,3-dimethyl-1-indanol into phosphorus-containing oxazolines, highlighting their efficiency in palladium-catalyzed enantioselective allylic amination reactions. This study provides insight into the use of similar chiral auxiliaries in synthetic chemistry, relevant to the structure of this compound (Sudo & Saigo, 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-propan-2-yloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(2)8-5-7(9)3-4-10-8/h6-8H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKZZBJRJATJQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159701-09-3 | |
| Record name | 2-(propan-2-yl)oxan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



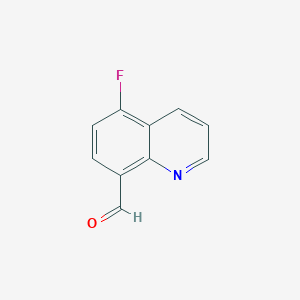
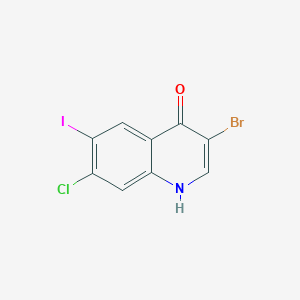

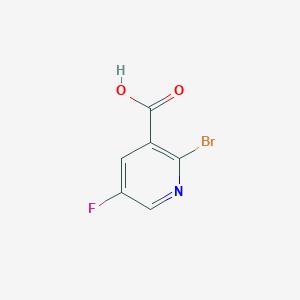
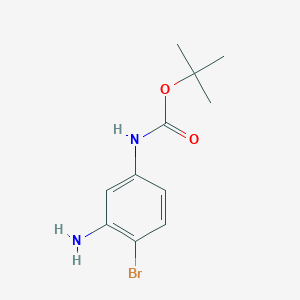

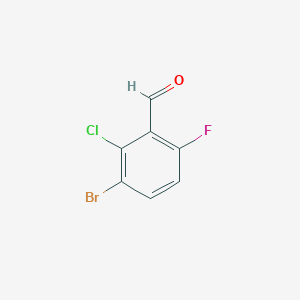
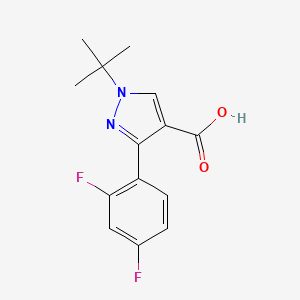
![2-[4-(Bromomethyl)phenoxymethyl]oxolane](/img/structure/B1372949.png)
